
4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one
Übersicht
Beschreibung
4-Bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one, also known as 4-Bromo-7-hydroxyindene, is an organic compound with a molecular formula of C9H7BrO. It is a colorless solid that is soluble in organic solvents. 4-Bromo-7-hydroxyindene has been studied for its potential applications in the fields of organic chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Synthesis and Crystal Structures
Research by Kravtsov et al. (2012) in the "Journal of Molecular Structure" discusses the synthesis and crystal structures of closely related compounds to 4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one. Their study illustrates the variations in molecular forms and assembly modes in crystals influenced by changes in molecular structures, providing insights into the synthesis process and crystallography of such compounds (Kravtsov et al., 2012).
Determination of Absolute Configuration
Prysiazhnuk et al. (2021) in "Synthetic Communications" conducted a study on the synthesis of stereoisomers of cis- and trans-2-bromo-2,3-dihydro-1H-inden-1-ols, which are important in synthesizing biologically active compounds. Their work involved enzymatic kinetic resolution and other techniques to establish the absolute configurations of these stereoisomers, highlighting the importance of these methods in understanding the structural aspects of such compounds (Prysiazhnuk et al., 2021).
Practical Synthesis of Related Compounds
Ikemoto et al. (2005) in "Organic Process Research & Development" describe a practical method for synthesizing a compound related to this compound. Their research showcases the development of an orally active CCR5 antagonist, demonstrating the potential of such compounds in therapeutic applications (Ikemoto et al., 2005).
Rearrangement and Diastereoselective Synthesis
Silva et al. (2007) in "Synthesis" explored the synthesis of indans through a thallium(III)-mediated ring contraction reaction, which is relevant to the synthesis of this compound. Their study provided insights into the mechanism and diastereoselectivity of such reactions, contributing to the understanding of chemical synthesis techniques (Silva et al., 2007).
Synthesis, Characterization, and Biological Evaluation
Sherekar et al. (2021) in the "International Journal of Advanced Research in Science, Communication and Technology" synthesized and characterized similar compounds, assessing their antimicrobial activities. This research highlights the potential biological applications and importance of understanding the properties of such compounds (Sherekar et al., 2021).
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that the compound can inhibit cyp1a2, a member of the cytochrome p450 superfamily of enzymes .
Mode of Action
Its ability to inhibit cyp1a2 suggests that it may interfere with the metabolism of certain drugs and other xenobiotics .
Pharmacokinetics
4-Bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one exhibits high gastrointestinal absorption and is BBB permeant . The compound has a Log Po/w (iLOGP) of 1.96, indicating its lipophilicity . Its water solubility is 0.135 mg/ml .
Eigenschaften
IUPAC Name |
4-bromo-7-hydroxy-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c10-6-2-4-8(12)9-5(6)1-3-7(9)11/h2,4,12H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWBCFVYMDBPPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C=CC(=C21)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395450 | |
| Record name | 4-Bromo-7-hydroxyindan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81945-13-3 | |
| Record name | 4-Bromo-7-hydroxyindan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-7-hydroxy-1-indanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


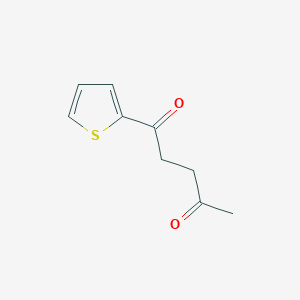
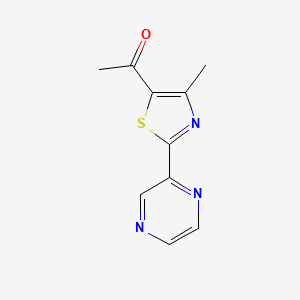
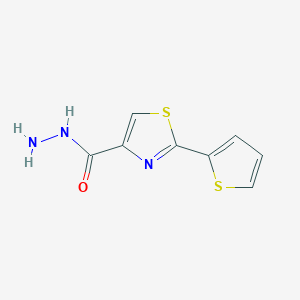
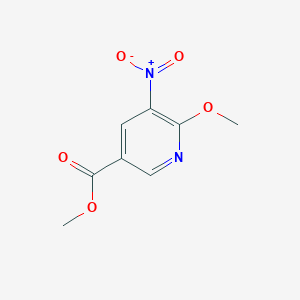
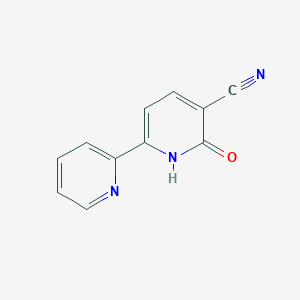
![2-[3,5-Bis(trifluoromethyl)phenyl]ethanethioamide](/img/structure/B1333896.png)
![1-(4-Fluorophenyl)-3-[(4-fluorophenyl)sulfanyl]propan-1-one](/img/structure/B1333899.png)

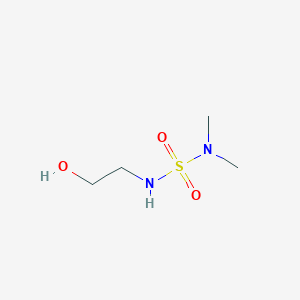
![(E)-1,1,1-trifluoro-4-[4-(trifluoromethyl)anilino]-3-buten-2-one](/img/structure/B1333902.png)
![1-[1-(2-Fluorophenyl)ethyl]piperazine](/img/structure/B1333907.png)
![2-[4-(3,4-dichlorophenyl)phenyl]acetic Acid](/img/structure/B1333908.png)

